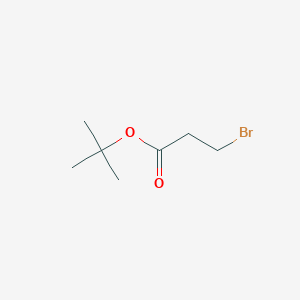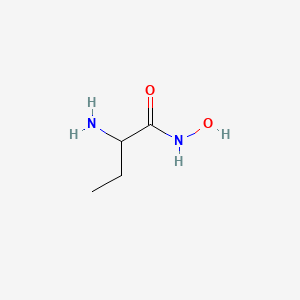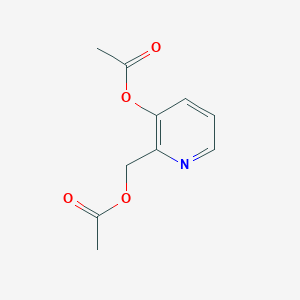
3-丁烯基三甲基硅烷
描述
Synthesis Analysis
The synthesis of 3-butenyltrimethylsilane and its derivatives often involves catalytic processes that facilitate the addition of silicon-hydrogen bonds to alkenes. For instance, the mechanistic study of ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insight into the synthetic routes employed to create compounds related to 3-butenyltrimethylsilane, highlighting the versatility of hydrosilation reactions in organosilicon chemistry (Maruyama et al., 1998).
Molecular Structure Analysis
The vibrational spectra and rotational isomerism of 3-butenylsilane, a compound closely related to 3-butenyltrimethylsilane, have been extensively studied, revealing insights into its molecular structure. The presence of cis-trans (CT), skew-trans (ST), and skew-gauche (SG and SG') forms in the gaseous and liquid states of 3-butenylsilane suggests a dynamic equilibrium influenced by the silicon atom's interaction with the carbon-carbon double bond (Taga et al., 1979).
Chemical Reactions and Properties
3-Butenyltrimethylsilane participates in a variety of chemical reactions, demonstrating its utility as a synthetic intermediate. The reactions of vinylsilanes with Lewis acid-activated iodosylbenzene, leading to stereospecific syntheses of vinyliodonium tetrafluoroborates, exemplify the compound's reactivity and its potential applications in organic synthesis (Ochiai et al., 1988).
Physical Properties Analysis
The physical properties of 3-butenyltrimethylsilane, such as its phase behavior and stability in different states, are crucial for its handling and application in chemical syntheses. The study of vibrational spectra and rotational isomerism provides valuable data on the physical state-dependent behavior of this compound (Taga et al., 1979).
Chemical Properties Analysis
The chemical properties of 3-butenyltrimethylsilane, including its reactivity patterns and interaction with various reagents, are fundamental to its application in organic synthesis. The reaction mechanism involving ruthenium-catalyzed hydrosilation highlights the compound's ability to participate in complex catalytic cycles, leading to diverse synthetic possibilities (Maruyama et al., 1998).
科学研究应用
Application 1: Poly(3-Butenyltrimethylsilane Sulfone) as a Positive Electron-Beam Resist
- Summary of the Application: Poly(3-Butenyltrimethylsilane sulfone) (PRTMSS) is used as an imaging and pattern transfer layer for two-layer resist systems in lithography .
- Methods of Application: 3-Butenyltrimethylsilane (BTMS) is copolymerized with sulfur dioxide over a wide range of temperatures in the presence of a variety of free radical initiators to give a high-molecular-weight product . PRTMSS films spun from solution in cyclopentanone or chlorobenzene on top of hard-baked Novolac-type photoresist used as a planarizing layer were exposed to a 20 keV electron beam and developed in 2- butanol at 14 to 16°C .
- Results or Outcomes: The sensitivity of the resist was 1.0-1.5 μC/cm² and contrast was 1.3-2.5. Half-micron gratings were transferred into the thick, planarizing layer by oxygen reactive ion etching (O2 RIE) .
Application 2: Nanolithography
安全和危害
3-Butenyltrimethylsilane is classified as highly flammable . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers One paper discusses the use of poly(3-butenyltrimethylsilane sulfone) in nanolithography . Another paper mentions the complexation abilities of three ω-alkenyltrimethylsilanes, including 3-butenyltrimethylsilane . A third paper discusses the properties and lithographic performance of poly(3-butenyltrimethylsilane sulfone) as an imaging and pattern transfer layer for two-layer resist systems .
属性
IUPAC Name |
but-3-enyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGSLTWDWCYCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294482 | |
| Record name | but-3-enyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenyltrimethylsilane | |
CAS RN |
763-13-3 | |
| Record name | 763-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | but-3-enyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Buten-1-yl(trimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



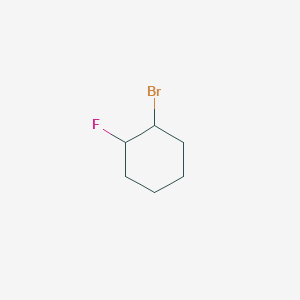
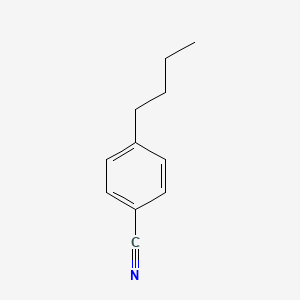
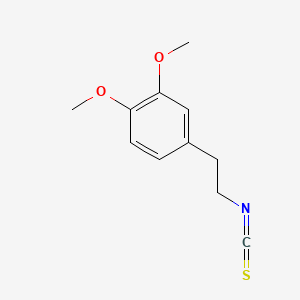
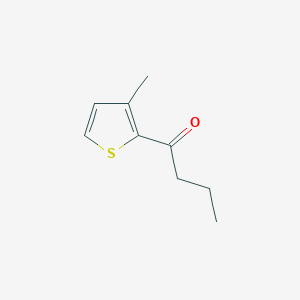
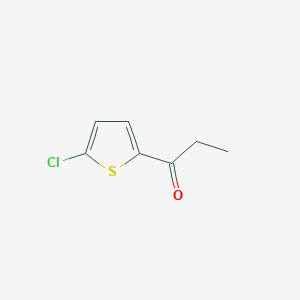
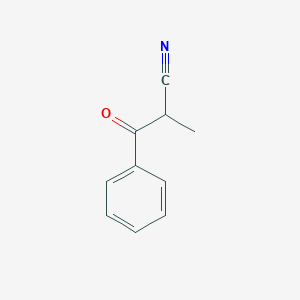
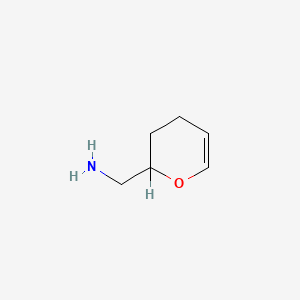
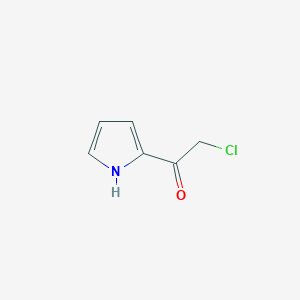
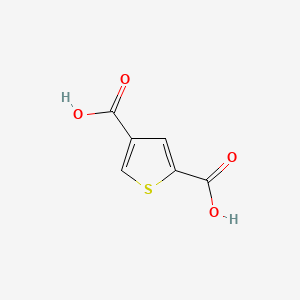
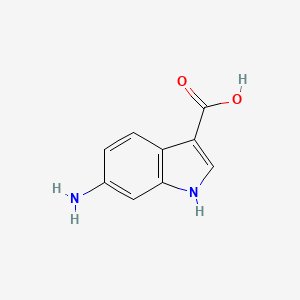
![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)
